N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 4-fluorobenzyl isocyanate: This can be achieved by reacting 4-fluorobenzylamine with phosgene or a phosgene substitute under controlled conditions.
Reaction with 3-aminophenyl-2-(trifluoromethyl)benzamide: The 4-fluorobenzyl isocyanate is then reacted with 3-aminophenyl-2-(trifluoromethyl)benzamide in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorinated groups make it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-chlorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- N-(2-(3-(4-bromobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- N-(2-(3-(4-methylbenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylcarbamoylamino]phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O2/c23-15-11-9-14(10-12-15)13-27-21(31)29-19-8-4-3-7-18(19)28-20(30)16-5-1-2-6-17(16)22(24,25)26/h1-12H,13H2,(H,28,30)(H2,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJLSROUJHGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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